molecular formula C11H16N2O2 B049106 4-(Boc-aminomethyl)pyridine CAS No. 111080-65-0

4-(Boc-aminomethyl)pyridine

Cat. No. B049106
M. Wt: 208.26 g/mol
InChI Key: KXCFJDZVQLRYSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Boc-aminomethyl)pyridine and its derivatives often involves complex reactions that leverage the compound's unique chemical reactivity. Studies have explored various synthetic routes, including modifications of pyrrolidine diones and condensation reactions with ethoxycarbonylacetic acid, showcasing the versatility of this compound in organic synthesis (Jones et al., 1990). Additionally, its role as a co-ligand in coordination compounds has been investigated, highlighting its utility in the synthesis of complex inorganic structures (Suckert et al., 2017).

Molecular Structure Analysis

Computational studies on the molecular structure of 4-(Boc-aminomethyl)pyridine have been conducted using density functional theory (DFT), revealing insights into its vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic properties. These studies offer a detailed understanding of the compound's molecular geometry, aiding in the design of new compounds with desired properties (Vural, 2015).

Chemical Reactions and Properties

4-(Boc-aminomethyl)pyridine participates in a variety of chemical reactions, illustrating its reactivity and functional utility. The compound has been used in acylation reactions, demonstrating its versatility in forming diverse chemical bonds (Jones et al., 1990). Furthermore, its applications in the synthesis of coordination compounds with Mn(II) and Cd(II) have been explored, revealing its potential in creating materials with unique magnetic and luminescent properties (Suckert et al., 2017).

Physical Properties Analysis

The physical properties of 4-(Boc-aminomethyl)pyridine, including its solubility, boiling point, and melting point, are crucial for its handling and application in various chemical processes. While specific studies focusing solely on these properties were not identified in the provided research, the general chemical structure of the compound suggests it possesses characteristics typical of aromatic amines with protected amino groups, such as moderate solubility in common organic solvents and a relatively high boiling point.

Chemical Properties Analysis

The chemical properties of 4-(Boc-aminomethyl)pyridine, such as its reactivity with different reagents and stability under various conditions, have been extensively studied. Its utility in creating complex molecules through reactions like acylation and its role in the synthesis of coordination compounds underscore its chemical versatility and stability (Jones et al., 1990); (Suckert et al., 2017). Computational studies have further elucidated its electronic properties and potential as a nonlinear optical material, highlighting its significance in materials science (Vural, 2015).

Scientific Research Applications

1. Selective Recovery of Au(III) from Aqueous Solutions

  • Summary of Application: This research focuses on the selective recovery of gold (Au(III)) from aqueous solutions using nano-silica grafted with 4-(aminomethyl)pyridine . This method is particularly useful for recycling gold from industrial waste .
  • Methods of Application: The new adsorbent was synthesized by functionalizing nano-silica with 4-(aminomethyl)pyridine . The adsorbent was characterized using Fourier Transform infrared spectroscopy (FT-IR), thermo-gravimetric analysis (TGA), X-ray photoelectron spectroscopy (XPS), and transmission electron microscopy (TEM) .
  • Results or Outcomes: The maximum adsorption capacity of Au(III) was found to be 55.5 mg/g at pH 4.0 and room temperature . The adsorption reaction was fairly rapid and reached equilibrium within 30 minutes . The adsorbent showed good reusability after five cycles .

2. Synthesis of FER Zeolite

  • Summary of Application: This research describes the synthesis of FER zeolite using 4-(aminomethyl)pyridine as an organic structure-directing agent (OSDA) .
  • Methods of Application: The FER zeolites were prepared in mixtures with SiO2/Al2O3 molar ratios in a narrow range .
  • Results or Outcomes: The resultant products possessed a typical flake-shaped morphology .

3. Design of BACE1 Inhibitors

  • Summary of Application: This research focuses on the design of BACE1 inhibitors for the treatment of Alzheimer’s disease . Pyridine moieties, such as 4-(aminomethyl)pyridine, are often used in drugs because of their characteristics such as basicity, water solubility, stability, and hydrogen bond-forming ability .
  • Methods of Application: The inhibitors were designed using an approach based on a conformer of the docked ligand in the target biomolecule—the “in-silico conformational structure-based design” .
  • Results or Outcomes: The research led to the development of nonpeptidic BACE1 inhibitors possessing a pyridine scaffold .

4. Synthesis of Zeolite

  • Summary of Application: This research describes the synthesis of zeolite using 4-(aminomethyl)pyridine as an organic structure-directing agent (OSDA) .
  • Methods of Application: Zeolites were prepared in mixtures with SiO2/Al2O3 molar ratios in a narrow range .
  • Results or Outcomes: The resultant products possessed a typical flake-shaped morphology .

5. Antibacterial and Antibiofilm Agents

  • Summary of Application: This research focuses on the development of advanced antibacterial and antibiofilm agents for direct and combination therapies . Cationic polymers, which target bacterial membranes, are thought to be the last frontier in antibacterial development . This class of molecules possesses several advantages including a low propensity for emergence of resistance and rapid bactericidal effect .
  • Methods of Application: The agents were designed using a variety of cationic polymers, including main-chain cationic polymers .
  • Results or Outcomes: The review surveys the structure–activity of advanced antimicrobial cationic polymers, including poly (α-amino acids), β-peptides, polycarbonates, star polymers and main-chain cationic polymers, with low toxicity and high selectivity to potentially become useful for real applications .

6. Synthesis of Zeolite

  • Summary of Application: This research describes the synthesis of zeolite using 4-(aminomethyl)pyridine as an organic structure-directing agent (OSDA) .
  • Methods of Application: Zeolites were prepared in mixtures with SiO2/Al2O3 molar ratios in a narrow range .
  • Results or Outcomes: The resultant products possessed a typical flake-shaped morphology .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

4-(N-Boc-amino)piperidine may be used as a functionalization reagent for the introduction of a primary and a tertiary amino group to poly(2-isopropyl-2-oxazoline) . It is also used in the synthesis of a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity .

properties

IUPAC Name

tert-butyl N-(pyridin-4-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-8-9-4-6-12-7-5-9/h4-7H,8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCFJDZVQLRYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363708
Record name tert-Butyl [(pyridin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Boc-aminomethyl)pyridine

CAS RN

111080-65-0
Record name 1,1-Dimethylethyl N-(4-pyridinylmethyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111080-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(pyridin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Z Huo, L Tao, S Dai, J Zhu, C Zhang, S Chen… - Science China …, 2015 - Springer
A novel supramolecular gel electrolyte formed from two-component low molecular mass organogelators was developed and introduced into quasi-solid-state dye sensitized solar cell (…
Number of citations: 14 link.springer.com
D Yu, X Li, J Xu - Sci China Mater, 2019 - researchgate.net
Electrochemical energy storage devices, such as lithium ion batteries (LIBs), supercapacitors and fuel cells, have been vigorously developed and widely researched in past decades. …
Number of citations: 28 www.researchgate.net
T Christoff-Tempesta, AJ Lew, JH Ortony - Gels, 2018 - mdpi.com
Traditionally, gels have been defined by their covalently cross-linked polymer networks. Supramolecular gels challenge this framework by relying on non-covalent interactions for self-…
Number of citations: 59 www.mdpi.com

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